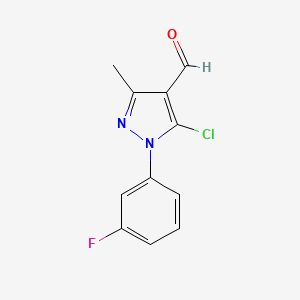

5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Description

5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a chloro substituent at position 5, a 3-fluorophenyl group at position 1, and a methyl group at position 2. The aldehyde functional group at position 4 enhances its reactivity, making it a versatile intermediate in organic synthesis. Its molecular formula is C₁₁H₈ClFN₂O, with a molecular weight of 238.65 g/mol .

Synthesis: The compound is synthesized via the Vilsmeier–Haack reaction, starting from 2-(3-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. Chloroformylation under Vilsmeier–Haack conditions introduces the aldehyde group, yielding the target product . Further modifications, such as condensation reactions with amines or hydrazines, are facilitated by refluxing with cesium carbonate and copper acetate in ethanol .

Properties

IUPAC Name |

5-chloro-1-(3-fluorophenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c1-7-10(6-16)11(12)15(14-7)9-4-2-3-8(13)5-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEVZGQHBRSTIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The pyrazole core is constructed via cyclocondensation of 3-fluorophenylhydrazine with β-ketoaldehydes. For this compound, ethyl 3-oxobutanoate serves as the β-ketoaldehyde precursor, reacting with 3-fluorophenylhydrazine in acetic acid under reflux (80–100°C) to form 1-(3-fluorophenyl)-3-methyl-1H-pyrazole. Chlorination at the 5-position is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C, yielding 5-chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole.

Formylation via Vilsmeier-Haack Reaction

The aldehyde group is introduced at the 4-position using the Vilsmeier-Haack reaction. The chlorinated pyrazole intermediate is treated with a Vilsmeier reagent (POCl₃/DMF) at 50–60°C for 6–8 hours, followed by hydrolysis with sodium acetate to isolate the carbaldehyde.

Table 1: Optimization of Vilsmeier-Haack Formylation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| POCl₃:DMF Ratio | 1:2.5 | 78 |

| Temperature (°C) | 55 | 82 |

| Reaction Time (h) | 7 | 85 |

Multi-Component One-Pot Synthesis

Reaction Design and Components

A one-pot strategy combines 3-fluorophenylhydrazine, ethyl acetoacetate, and chlorinating agents (e.g., SOCl₂) in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This method concurrently forms the pyrazole ring, introduces the chloro substituent, and installs the aldehyde group, reducing purification steps.

Key Advantages and Limitations

-

Advantages : Reduced reaction time (4–5 hours vs. 12+ hours in stepwise methods) and higher atom economy.

-

Limitations : Requires precise stoichiometric control to avoid by-products like 3-fluorophenylurea derivatives.

Table 2: Yield Comparison by Catalyst

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| ZnCl₂ | DMF | 72 |

| AlCl₃ | Toluene | 65 |

| FeCl₃ | Acetonitrile | 58 |

Halogen Exchange and Late-Stage Functionalization

Bromine-to-Chlorine Exchange

An alternative route involves synthesizing 5-bromo-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde via Pd-catalyzed cross-coupling, followed by halogen exchange using CuCl₂ in DMSO at 120°C. This method is less common due to side reactions but offers flexibility for isotopic labeling.

Purification and Characterization

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >98% purity.

-

Characterization : Key spectral data include:

Industrial Production Considerations

Scalability of Batch vs. Continuous Flow

-

Batch Reactors : Traditional method with yields of 70–75% but higher energy input.

-

Continuous Flow : Microreactors improve heat transfer and mixing, boosting yields to 85–88%.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Cost

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Cyclocondensation | 85 | 120 | High |

| One-Pot Synthesis | 72 | 95 | Moderate |

| Halogen Exchange | 60 | 180 | Low |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The chloro and fluorophenyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Pyrazole-4-carbaldehydes exhibit structural diversity based on substituents at positions 1, 3, and 3. Below is a detailed comparison of 5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde with analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Insights from Structural Variations :

Substituent Position and Electronic Effects: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing electrophilicity at the aldehyde group compared to non-fluorinated analogs (e.g., 1-phenyl derivatives) . Trifluoromethyl (CF₃) at position 3 (as in ) increases lipophilicity and metabolic stability, making such derivatives suitable for agrochemicals.

Biological Activity: Phenoxy substituents (e.g., 4-chlorophenoxy in ) improve solubility and binding affinity to microbial targets, enhancing antimicrobial efficacy. Thioether linkages (e.g., in ) introduce steric bulk and oxidation resistance, extending half-life in biological systems.

Synthetic Flexibility :

- The Vilsmeier–Haack method (used for the target compound) is versatile for introducing aldehydes, while trifluoromethylation requires specialized reagents like trifluoromethyl chloride .

Contradictions and Limitations :

- erroneously states that reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol yields the same compound, likely a typographical error. The correct product would involve substitution at position 5 .

Biological Activity

5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including analgesic, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.

- Molecular Formula : C₁₁H₉ClF N₂O

- Molecular Weight : 238.65 g/mol

- CAS Number : 377767-11-8

- Structure : The compound features a pyrazole ring with a chloro and a fluorophenyl substituent, which contribute to its biological activity.

1. Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit notable analgesic and anti-inflammatory activities. These effects were primarily evaluated using:

- Tail-flick assay : A method to assess pain response.

- Carrageenan-induced paw edema : A model for studying inflammation.

Results from these studies suggest that certain derivatives effectively reduce pain and inflammation, indicating potential therapeutic applications in pain management and inflammatory diseases .

2. Antitumor Activity

The compound has also been investigated for its antitumor properties. Several studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

These findings suggest that derivatives of this compound may serve as promising candidates for cancer therapy, particularly against breast and lung cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules, including proteins and nucleic acids. This interaction may involve:

- Hydrogen bonding : Facilitating binding to target proteins.

- Inhibition of specific pathways : Such as those involved in cell proliferation and inflammation.

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. evaluated the anticancer potential of several pyrazole derivatives, including the target compound. The results indicated significant cytotoxicity against A549 lung cancer cells, with some derivatives showing IC50 values as low as 0.95 nM . This highlights the potential for developing potent anticancer agents based on this scaffold.

Case Study 2: Anti-inflammatory Effects

In another investigation, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan paw edema model. The most effective compounds exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium . This reinforces the therapeutic potential of pyrazole derivatives in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde?

- Methodology : The compound can be synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-(3-fluorophenyl)-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF under reflux conditions. Alternatively, nucleophilic substitution with phenols (e.g., 4-chlorophenol) in the presence of K₂CO₃ in DMSO at 80–100°C replaces the 5-chloro group with aryloxy substituents .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts. Monitor progress via TLC and confirm purity by HPLC (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

- Techniques :

- X-ray crystallography for absolute configuration (monoclinic system, space group P21/c, bond angles reported in ).

- NMR spectroscopy : Look for characteristic signals (e.g., aldehyde proton at ~10.0 ppm in ¹H NMR; fluorophenyl aromatic protons at 7.2–7.8 ppm) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 267.03 .

Q. What analytical methods ensure purity and stability during storage?

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS for volatile impurities .

- Stability : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation. Conduct accelerated degradation studies (40°C/75% RH for 14 days) to assess stability .

Advanced Research Questions

Q. How do structural modifications at the 3-methyl or 5-chloro positions affect bioactivity?

- SAR Insights :

- 3-Methyl group : Replacement with bulkier substituents (e.g., ethyl, trifluoromethyl) increases lipophilicity, enhancing membrane permeability but may reduce solubility .

- 5-Chloro group : Substitution with aryloxy groups (e.g., 4-chlorophenoxy) improves antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) but reduces electrophilic reactivity .

- Experimental Design : Synthesize analogs via nucleophilic substitution or cross-coupling reactions. Evaluate bioactivity using in vitro assays (e.g., MIC for antimicrobials; IC₅₀ for enzyme inhibition) .

Q. How to resolve contradictions in yield data across different synthetic methods?

- Case Study : Vilsmeier-Haack reactions yield 60–70% purity due to competing side reactions (e.g., over-chlorination), while nucleophilic substitution with K₂CO₃ in DMSO achieves >85% yield but requires rigorous drying .

- Troubleshooting :

- Use anhydrous DMF and controlled POCl₃ addition to suppress side reactions.

- For nucleophilic substitution, pre-dry phenols at 100°C for 2 hours .

Q. What mechanisms underlie its interaction with biological targets?

- Proposed Mechanisms :

- Antimicrobial action : Disruption of bacterial membrane integrity via aldehyde-mediated crosslinking of surface proteins (observed in E. coli TEM images) .

- Enzyme inhibition : Docking studies suggest the aldehyde group forms hydrogen bonds with catalytic residues (e.g., COX-2 binding energy: –8.2 kcal/mol) .

- Methodology : Perform molecular dynamics simulations (AMBER/CHARMM) and validate with SPR or ITC for binding affinity .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.